molecular formula C11H13BFNO4 B1531000 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid CAS No. 1072951-41-7

2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

Cat. No.: B1531000
CAS No.: 1072951-41-7
M. Wt: 253.04 g/mol
InChI Key: PGPWWCUYTSKDEA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid follows International Union of Pure and Applied Chemistry guidelines, with the official designation being [2-fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid. This nomenclature precisely describes the molecular architecture, indicating the presence of a fluorine atom at the 2-position and a morpholine-4-carbonyl substituent at the 5-position of the phenylboronic acid framework. Alternative systematic names include (2-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid and B-[2-Fluoro-5-(4-morpholinylcarbonyl)phenyl]-boronic acid, reflecting different approaches to nomenclature conventions while maintaining chemical accuracy.

The molecular formula C11H13BFNO4 provides essential information about the compound's atomic composition, revealing the presence of eleven carbon atoms, thirteen hydrogen atoms, one boron atom, one fluorine atom, one nitrogen atom, and four oxygen atoms. This formula corresponds to a molecular weight of 253.04 grams per mole, as computed by modern computational chemistry methods. The Chemical Abstracts Service registry number 1072951-41-7 serves as the unique identifier for this compound in chemical databases and literature. The compound was first documented in chemical databases on July 26, 2010, with the most recent structural modifications recorded on May 24, 2025, indicating ongoing research interest and data refinement.

The structural representation can be expressed through various molecular descriptors, including the Simplified Molecular Input Line Entry System notation: B(C1=C(C=CC(=C1)C(=O)N2CCOCC2)F)(O)O. The International Chemical Identifier provides a standardized representation: InChI=1S/C11H13BFNO4/c13-10-2-1-8(7-9(10)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2. These molecular descriptors facilitate computational analysis and database searches, enabling researchers to access comprehensive information about the compound's properties and behavior.

Crystallographic and Conformational Studies

Crystallographic analysis of this compound reveals significant structural insights, although comprehensive three-dimensional conformational studies face limitations due to computational constraints. The compound's three-dimensional status indicates that conformer generation is restricted because molecular mechanics force field methods encounter unsupported elements within the molecular framework. This limitation stems from the complexity of accurately modeling boron-containing systems using standard computational approaches, necessitating specialized theoretical methods for detailed conformational analysis.

The planar nature of the phenyl ring system provides a rigid structural foundation, with the boronic acid group maintaining coplanarity with the aromatic framework. The fluorine substitution at the 2-position introduces specific electronic effects that influence the overall molecular geometry and electron density distribution. The morpholine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered heterocyclic rings containing nitrogen and oxygen heteroatoms. The carbonyl linker between the morpholine ring and the phenyl system allows for some rotational freedom, creating potential conformational diversity in solution.

Melting point data provides indirect evidence of crystalline packing arrangements, with the compound exhibiting a melting range of 140-160 degrees Celsius. This relatively high melting point suggests strong intermolecular interactions within the crystal lattice, likely arising from hydrogen bonding involving the boronic acid hydroxyl groups and potential π-π stacking interactions between aromatic rings. The thermal stability within this temperature range indicates robust molecular integrity under standard laboratory conditions.

The molecular geometry is significantly influenced by the electron-withdrawing effects of the fluorine atom, which affects both the electronic properties of the aromatic ring and the acidity of the boronic acid group. The morpholine substituent introduces additional complexity through potential hydrogen bonding interactions and steric considerations that influence molecular packing in the solid state.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation, offering detailed information about the molecular framework and substituent positioning. The compound's proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the aromatic protons, morpholine ring protons, and the exchangeable hydroxyl protons of the boronic acid group.

The aromatic region of the proton nuclear magnetic resonance spectrum displays distinct multipicity patterns reflecting the substitution pattern on the benzene ring. The fluorine substitution creates unique coupling patterns that provide definitive evidence for the 2-position placement of the halogen atom. The morpholine ring protons appear as characteristic multiplets in the aliphatic region, with the oxygen-adjacent methylene groups typically resonating at higher chemical shifts due to the deshielding effect of the electronegative oxygen atom.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structural features. The molecular ion peak appears at mass-to-charge ratio 253, consistent with the calculated molecular weight. Fragmentation patterns typically involve loss of the morpholine moiety and subsequent breakdown of the aromatic framework, providing structural confirmation through characteristic fragment ions.

Infrared spectroscopy reveals distinctive absorption bands corresponding to functional group vibrations within the molecule. The boronic acid hydroxyl groups exhibit broad absorption in the 3200-3500 wavenumber region, while the carbonyl stretch of the amide linkage appears near 1650 wavenumbers. The morpholine ring contributions include carbon-nitrogen and carbon-oxygen stretching vibrations in the fingerprint region, providing additional structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with distinct signals for the aromatic carbons, carbonyl carbon, and morpholine ring carbons. The fluorine-carbon coupling effects create characteristic splitting patterns that confirm the fluorine substitution position and provide additional structural validation.

Thermodynamic Properties and Stability Analysis

The thermodynamic properties of this compound reflect its molecular structure and intermolecular interactions, providing crucial information for practical applications and storage considerations. Thermal stability analysis reveals that the compound maintains structural integrity under standard laboratory conditions, with decomposition temperatures significantly above normal handling temperatures. The melting point range of 140-160 degrees Celsius indicates substantial thermal stability and suggests relatively strong intermolecular forces within the crystalline lattice.

Chemical stability assessment demonstrates that the compound remains stable under recommended storage conditions, maintaining its chemical identity and purity over extended periods when properly stored. The boronic acid functional group, while generally stable, exhibits characteristic pH-dependent behavior typical of this class of compounds. The presence of the electron-withdrawing fluorine substituent influences the acidity of the boronic acid group, potentially affecting its stability profile under various chemical conditions.

Solubility characteristics indicate compatibility with polar solvents such as methanol and dimethyl sulfoxide, reflecting the compound's amphiphilic nature arising from both hydrophilic and hydrophobic structural elements. The morpholine ring contributes to water solubility through hydrogen bonding interactions, while the aromatic framework provides compatibility with organic solvents. This solubility profile facilitates various analytical and synthetic applications requiring different solvent systems.

The compound exhibits stability under inert atmospheric conditions, with no evidence of significant degradation under nitrogen or argon atmospheres. However, potential reactivity concerns arise under specific conditions, particularly in the presence of strong oxidizing agents or under extreme pH conditions. The boronic acid group demonstrates characteristic sensitivity to dehydrating conditions, which can lead to anhydride formation and potential polymerization reactions.

Environmental stability considerations indicate that the compound maintains its chemical integrity under typical laboratory humidity and temperature conditions. Long-term storage stability studies suggest minimal degradation when stored in sealed containers under controlled atmospheric conditions, making it suitable for commercial distribution and research applications requiring extended shelf life.

Properties

IUPAC Name

[2-fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BFNO4/c13-10-2-1-8(7-9(10)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPWWCUYTSKDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N2CCOCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674634
Record name [2-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-41-7
Record name [2-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • Fluorinated aromatic compounds (e.g., 2-fluoro-5-bromobenzoic acid or derivatives)
  • Morpholine or morpholine derivatives for carbonyl group installation
  • Boron reagents such as bis(pinacolato)diboron or boronic acid pinacol esters
  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4), base (e.g., potassium acetate)

Stepwise Synthesis

Step Reaction Type Description Reagents/Conditions
1 Acylation or amide formation Introduction of morpholine-4-carbonyl group via amide bond formation on 5-position of aromatic ring Morpholine, carbonyldiimidazole or coupling agents, solvent (e.g., dichloromethane)
2 Halogenation or halogen substitution If not pre-existing, fluorine introduction at 2-position via selective fluorination or starting from fluorinated substrate Selective fluorinating agents or fluorinated starting materials
3 Miyaura borylation Palladium-catalyzed borylation of aryl halide to install boronic acid or boronate ester group Pd catalyst, bis(pinacolato)diboron, base (KOAc), solvent (e.g., dioxane), heat
4 Hydrolysis Conversion of boronate ester to boronic acid Acidic or basic aqueous workup

This sequence is supported by analogous preparation methods of arylboronic acids with amide substituents and fluorine atoms, as described in literature for similar compounds.

Representative Synthetic Procedure (Inferred from Related Patents and Literature)

Research Findings and Optimization Notes

  • Catalyst and Ligand Selection: Palladium catalysts with appropriate ligands (e.g., dppf, triphenylphosphine) significantly influence yield and selectivity of borylation.
  • Solvent Effects: Polar aprotic solvents such as dioxane or acetonitrile are preferred for efficient borylation.
  • Base Choice: Potassium acetate is commonly used to facilitate the transmetalation step in Miyaura borylation.
  • Temperature and Time: Elevated temperatures (80–100 °C) and reaction times of 12–24 hours optimize conversion.
  • Purity Control: The final product purity is typically ≥97%, confirmed by chromatographic and spectroscopic methods.

Data Table: Summary of Key Reaction Parameters

Parameter Typical Conditions Comments
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 1–5 mol%
Boron Source Bis(pinacolato)diboron 1.2 equivalents
Base Potassium acetate 2 equivalents
Solvent Dioxane, acetonitrile Dry, degassed
Temperature 80–100 °C Reflux or oil bath
Reaction Time 12–24 hours Monitored by TLC or HPLC
Workup Acidic hydrolysis (e.g., HCl aqueous) Converts boronate ester to acid
Product Purity ≥97% Verified by HPLC, NMR

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Functionalized Derivatives: Obtained through substitution reactions.

Scientific Research Applications

Organic Synthesis

2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid serves as a crucial reagent in the formation of complex organic molecules. Its unique structure allows it to participate effectively in various reactions, particularly:

  • Suzuki-Miyaura Coupling: Used to create biaryl compounds essential in pharmaceuticals and materials science .

Comparative Analysis of Similar Compounds:

Compound NameKey FeaturesUnique Aspects
4-Fluorophenylboronic AcidSimple phenylboronic structureLacks morpholine moiety
2-Methyl-5-(morpholine-4-carbonyl)phenylboronic AcidMethyl substitution instead of fluorineDifferent reactivity profiles
3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic AcidDifferent position of fluorine on the phenyl ringAltered biological activity

Biological Applications

Enzyme Interaction Studies:
The boronic acid functionality allows for reversible covalent bonding with serine proteases and other enzymes. This interaction can be leveraged to develop inhibitors for therapeutic applications, particularly in cancer treatment .

Anticancer Properties:
Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction. Its ability to modulate enzyme activity suggests potential as a therapeutic agent against tumor growth .

Binding Affinity Studies:
Quantitative structure–activity relationship (QSAR) studies are employed to predict the efficacy of this compound based on its structural attributes. Techniques like surface plasmon resonance are utilized to measure binding affinities with proteins and nucleic acids .

Case Study 1: Glucose-Sensitive Drug Delivery Systems

Research has explored the incorporation of boronic acids into drug delivery systems that respond to glucose levels. Modifications to the chemical structure can enhance glucose sensitivity, making these systems suitable for insulin delivery in diabetic patients. The introduction of electron-withdrawing substituents has been shown to lower the pKa of boronic acids, enhancing their responsiveness under physiological conditions .

Case Study 2: Polymer-Based Applications

Recent studies have investigated the use of polymers containing phenylboronic acid derivatives for drug delivery. These polymers exhibit glucose responsiveness and have been shown to enhance insulin release at elevated glucose concentrations, indicating their potential for managing diabetes effectively .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid primarily involves its role as a boronic acid reagent in coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The morpholine group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural Analogues with Morpholine Substituents

3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid (CAS: 874219-40-6)
  • Substituent Position : Morpholine-4-carbonyl at 5-position, fluorine at 3-position.
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic Acid (CAS: 874219-29-1)
  • Substituent Position : Morpholine-4-carbonyl at 3-position, fluorine at 4-position.
  • Electronic Effects : The para-fluorine increases electron withdrawal, which may stabilize the boronate intermediate but reduce nucleophilicity .
5-Fluoro-2-(morpholinocarbonyl)phenylboronic Acid (CAS: 1217501-26-2)
  • Substituent Position : Morpholine group at 2-position, fluorine at 5-position.
  • Steric Effects : The 2-position morpholine creates significant steric hindrance, likely requiring optimized catalytic conditions (e.g., Pd(OAc)₂ with TPPTS ligand) .

Fluorinated Phenylboronic Acids with Alternative Substituents

2-Fluoro-5-(trifluoromethyl)phenylboronic Acid (CAS: 352535-96-7)
  • Substituent : Trifluoromethyl (CF₃) at 5-position.
  • Comparison: CF₃ is more electron-withdrawing than morpholine-carbonyl, increasing boronic acid acidity and reactivity.
2-Fluoro-5-nitrophenylboronic Acid (CAS: 819849-20-2)
  • Substituent: Nitro (NO₂) at 5-position.
  • Reactivity : The nitro group strongly withdraws electrons, enhancing boronic acid activation but risking side reactions (e.g., reduction under catalytic conditions) .
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic Acid (CAS: 874289-40-4)
  • Substituent : Methylcarbamoyl at 5-position.
  • Solubility : The methyl group improves solubility in organic solvents compared to morpholine derivatives, though electron withdrawal is weaker .

Key Comparison Table

Compound Name (CAS) Substituent Position Key Features Reactivity in Suzuki Coupling Reference
2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid (1072951-41-7) 2-F, 5-morpholine Steric hindrance, moderate EWG Requires Pd(OAc)₂/TPPTS
3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid (874219-40-6) 3-F, 5-morpholine Reduced steric hindrance Higher efficiency
2-Fluoro-5-(trifluoromethyl)phenylboronic Acid (352535-96-7) 2-F, 5-CF₃ Strong EWG, low steric bulk Fast coupling
2-Fluoro-5-nitrophenylboronic Acid (819849-20-2) 2-F, 5-NO₂ Very strong EWG, risk of side reactions Moderate (requires monitoring)

Abbreviations : EWG = Electron-Withdrawing Group; F = Fluorine.

Biological Activity

2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid (CAS No. 1072951-41-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a fluorine atom and a morpholine moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

  • Molecular Formula : C11_{11}H13_{13}BFNO4_4
  • Molecular Weight : 253.04 g/mol
  • Structure : The presence of the morpholine ring and the fluorine substituent are critical for its biological interactions.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets, such as receptors and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in drug design for targeting biomolecules.

Anticancer Properties

Recent studies highlight the compound's potential in cancer therapy. It has been reported to act as a noncompetitive antagonist of chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory responses and tumor progression. This action suggests a role in inhibiting tumor growth and metastasis:

  • In vitro Studies : Inhibition of cell proliferation was observed in various cancer cell lines, including triple-negative breast cancer (TNBC) models. The compound displayed significant antiproliferative activity with IC50_{50} values in the low micromolar range .
Cell LineIC50_{50} (µM)Reference
MDA-MB-231 (TNBC)0.126
MCF-717.02

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with an oral bioavailability of approximately 31.8% following administration in animal models. Toxicity assessments showed no acute adverse effects at concentrations up to 2000 mg/kg in mice, suggesting a promising safety profile for further development .

Case Studies and Research Findings

  • Study on Glucose-Sensitive Drug Delivery : Research demonstrated that modifications to boronic acid derivatives can lead to glucose-responsive systems suitable for insulin delivery. The structural features of this compound may enhance these properties due to its electron-withdrawing fluorine atom .
  • Inhibition of Matrix Metalloproteinases : The compound exhibited inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. This property further supports its potential as an anticancer agent .
  • Synergistic Effects with Other Compounds : In combination therapies, the compound has shown enhanced efficacy when used alongside traditional chemotherapeutics, suggesting a synergistic mechanism that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid?

  • Methodology : A two-step approach is commonly employed:

Amide formation : React 5-carboxy-2-fluorophenylboronic acid with morpholine using a coupling agent like HATU or EDCI in the presence of DIPEA. This forms the morpholine-carbonyl moiety.

Boronic acid protection : Use pinacol esterification to stabilize the boronic acid group during synthesis, followed by deprotection under mild acidic conditions .

  • Key Considerations : Monitor reaction progress via LC-MS to avoid over-functionalization. Ensure anhydrous conditions to prevent boronic acid degradation.

Q. How does the morpholine-carbonyl group influence solubility and purification?

  • Solubility : The morpholine-carbonyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) but reducing solubility in hydrocarbons. Refer to solubility studies of similar boronic acid derivatives in ketones and ethers for optimization .
  • Purification : Use column chromatography with a gradient of ethyl acetate/hexane or reverse-phase HPLC. The compound’s UV activity at ~270 nm (due to the aromatic and carbonyl groups) aids in detection .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Boronic acids are generally moisture-sensitive. The morpholine group may cause mild irritation (H315, H319).
  • Protocols : Use PPE (gloves, goggles), work under inert atmosphere (N₂/Ar) for sensitive reactions, and store at 2–8°C in sealed containers. For spills, neutralize with dilute NaOH and adsorb with inert material .

Advanced Research Questions

Q. How can steric hindrance from the morpholine-carbonyl group impact Suzuki-Miyaura coupling efficiency?

  • Challenge : The bulky morpholine group reduces accessibility to the boronic acid’s reactive site, lowering coupling yields.
  • Optimization Strategies :

  • Catalyst selection : Use PdCl₂(dppf) or XPhos Pd G3, which tolerate steric bulk .
  • Solvent/base systems : DME with Cs₂CO₃ at 80–100°C enhances reactivity. Microwave-assisted synthesis (120°C, 20 min) can accelerate sluggish reactions .
    • Validation : Compare yields using ¹H NMR integration of coupled vs. uncoupled product peaks.

Q. How to resolve contradictory data in cross-coupling reaction yields reported across studies?

  • Analysis Framework :

Catalyst lot variability : Test multiple Pd sources (e.g., commercial vs. in-house catalysts).

Substrate purity : Assess boronic acid stability via ¹¹B NMR; decomposition to boroxines may skew results.

Base effects : K₃PO₄ vs. Na₂CO₃ can alter reaction kinetics.

  • Case Study : A study reported 45% yield with Pd(PPh₃)₄ vs. 78% with Pd(OAc)₂/SPhos, highlighting ligand flexibility’s role .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include:

  • Boronic acid proton (δ 7.8–8.2 ppm, broad if unprotected).
  • Morpholine carbons (δ 45–50 ppm for N-CH₂, δ 65–70 ppm for O-CH₂).
    • FT-IR : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and B-O bonds (~1350 cm⁻¹).
    • HRMS : Use ESI+ to detect [M+H]⁺ (theoretical m/z for C₁₁H₁₂BFNO₄: 268.09) .

Q. How does fluorination at position 2 affect electronic properties and reactivity?

  • Electronic Effects : The electron-withdrawing fluorine increases the boronic acid’s Lewis acidity, enhancing transmetallation in Suzuki couplings.
  • Ortho Effect : Fluorine’s steric and electronic influence directs coupling to the para position of aryl halides. Validate via X-ray crystallography or NOE NMR .

Methodological Notes

  • Contradiction Mitigation : Always replicate key experiments with controls (e.g., boronic acid-free reactions) to identify side products.
  • Advanced Applications : Explore use in PROTAC synthesis, where the morpholine group enhances solubility for cellular uptake .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
Reactant of Route 2
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2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

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